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Compound of Interest

Compound Name: 4-Tert-butyl-3-nitroaniline

Cat. No.: B181344 Get Quote

An In-Depth Technical Guide to the Spectroscopic Profile of 4-tert-Butyl-3-nitroaniline

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-tert-
butyl-3-nitroaniline (C₁₀H₁₄N₂O₂; Molar Mass: 194.23 g/mol ).[1][2] Designed for researchers,

scientists, and professionals in drug development, this document synthesizes predictive data

with established spectroscopic principles to offer a robust framework for the identification and

characterization of this molecule. In the absence of extensively published experimental spectra,

this guide leverages foundational knowledge of functional group analysis and substituent

effects to predict the compound's signature in key analytical techniques.

Molecular Structure and Spectroscopic Overview
4-tert-butyl-3-nitroaniline is an aromatic compound featuring a benzene ring substituted with

an amino group, a nitro group, and a bulky tert-butyl group. The relative positions of these

groups—particularly the electron-donating amino group and the electron-withdrawing nitro

group—create a unique electronic environment that profoundly influences the molecule's

spectroscopic signature. The sterically demanding tert-butyl group further impacts the

conformation and reactivity of the compound.

A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of

synthesized 4-tert-butyl-3-nitroaniline. This guide will explore the predicted data from Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and

Mass Spectrometry (MS).
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Caption: Molecular structure of 4-tert-butyl-3-nitroaniline.

Infrared (IR) Spectroscopy Analysis
The IR spectrum provides critical information about the functional groups present in a molecule.

For 4-tert-butyl-3-nitroaniline, the key diagnostic peaks arise from the primary amine (N-H),

the nitro group (N-O), the tert-butyl group (C-H), and the aromatic ring.

Interpretation of Key Vibrational Frequencies:

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected

in the 3500-3300 cm⁻¹ region.[3][4][5] The higher frequency band corresponds to the

asymmetric stretch, while the lower frequency band is the symmetric stretch.[4][5]

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will appear just below 3000

cm⁻¹. Aromatic C-H stretching vibrations are typically observed as weaker bands above

3000 cm⁻¹.

N-O Stretching: The nitro group is characterized by two strong and easily identifiable

stretching vibrations.[6][7] The asymmetric N-O stretch is expected in the 1550-1475 cm⁻¹

range, and the symmetric stretch appears between 1360-1290 cm⁻¹.[7][8]

N-H Bending: The scissoring vibration of the primary amine (N-H bend) typically appears in

the 1650-1580 cm⁻¹ region.[4][5] This peak can sometimes be obscured by or overlap with

aromatic ring vibrations.

Aromatic C=C Stretching: The benzene ring will produce several bands of variable intensity

in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond in aromatic amines is typically a

strong band found in the 1335-1250 cm⁻¹ range.[4][9]

Predicted IR Data Summary
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Asymmetric Stretch ~3450 Medium

N-H Symmetric Stretch ~3360 Medium

Aromatic C-H Stretch ~3100-3000 Weak-Medium

Aliphatic C-H Stretch ~2960-2870 Strong

N-H Bend (Scissoring) ~1620 Medium-Strong

Aromatic C=C Stretch ~1600, ~1500, ~1450 Variable

NO₂ Asymmetric Stretch ~1530 Strong

NO₂ Symmetric Stretch ~1350 Strong

Aromatic C-N Stretch ~1280 Strong

| Aromatic C-H Out-of-Plane Bends | ~900-675 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract the spectral contributions of air (CO₂ and H₂O).

Sample Application: Place a small amount of the solid 4-tert-butyl-3-nitroaniline sample

directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact

between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
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Data Processing: The software will automatically perform the background subtraction.

Process the resulting spectrum to identify and label the key absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The chemical environment of each proton (¹H) and carbon (¹³C) atom determines its

resonance frequency (chemical shift).

¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the three aromatic protons, the

two amine protons, and the nine equivalent protons of the tert-butyl group.

Interpretation of Predicted ¹H NMR Spectrum:

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet.

Its chemical shift can vary significantly (predicted here around 4.0-5.0 ppm) depending on

the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically

equivalent and will produce a sharp singlet at approximately 1.3-1.5 ppm.[10] This upfield

shift is characteristic of aliphatic protons shielded from the aromatic ring current.

Aromatic Protons (-C₆H₃): The three protons on the benzene ring are in different chemical

environments and will appear as distinct signals in the aromatic region (6.5-8.0 ppm).

The proton at the C2 position, ortho to the nitro group and meta to the amine, is expected

to be the most deshielded due to the strong electron-withdrawing effect of the adjacent

NO₂ group. It will likely appear as a doublet.

The proton at the C6 position, ortho to the amine and meta to the nitro group, will be

shifted upfield relative to benzene due to the electron-donating nature of the NH₂ group.

[11] It is expected to appear as a doublet.

The proton at the C5 position, meta to the amine and ortho to the tert-butyl group, will

experience a complex combination of effects. It is expected to appear as a doublet of
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doublets.

Predicted ¹H NMR Data Summary

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-C(CH₃)₃ ~1.4 Singlet (s) 9H

-NH₂ ~4.5 Broad Singlet (br s) 2H

Aromatic H-5 ~6.8
Doublet of Doublets

(dd)
1H

Aromatic H-6 ~7.1 Doublet (d) 1H

| Aromatic H-2 | ~7.6 | Doublet (d) | 1H |

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The

chemical shifts are highly sensitive to the electronic effects of the substituents.

Interpretation of Predicted ¹³C NMR Spectrum:

Tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will appear

upfield around 30-32 ppm. The quaternary carbon of this group will be found slightly further

downfield, around 35 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

C1 (C-NH₂): This carbon is attached to the electron-donating amino group and is expected

to be shielded, but its shift is influenced by the adjacent nitro-substituted carbon.

C3 (C-NO₂): The carbon bearing the strongly electron-withdrawing nitro group will be

significantly deshielded and appear far downfield.

C4 (C-tBu): The ipso-carbon attached to the tert-butyl group will also be deshielded.
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The remaining carbons (C2, C5, C6) will have shifts determined by their positions relative

to the three substituents. In substituted anilines, the chemical shifts of ring carbons are

sensitive to the electronic properties of the substituents.[12][13]

Predicted ¹³C NMR Data Summary

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-C(CH₃)₃ ~31

-C(CH₃)₃ ~35

Aromatic C5 ~115

Aromatic C6 ~118

Aromatic C2 ~125

Aromatic C4 ~145

Aromatic C1 ~148

| Aromatic C3 | ~150 |

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-tert-butyl-3-nitroaniline in ~0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to optimize homogeneity.

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A 90° pulse

angle and a relaxation delay of 1-2 seconds are typical starting points.

¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance and

smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled sequence is

used to simplify the spectrum to singlets for each carbon.
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Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The

resulting spectrum is then phase-corrected, baseline-corrected, and referenced (typically to

the residual solvent peak or internal standard like TMS).

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and structural information based on the

mass-to-charge ratio (m/z) of the ionized molecule and its fragments. For 4-tert-butyl-3-
nitroaniline (MW = 194.23), the molecular ion peak is a key identifier.

Interpretation of Predicted Mass Spectrum:

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 194. This corresponds to

the intact molecule having lost one electron.

Key Fragmentation Pathways: Aromatic nitro compounds and alkyl-substituted benzenes

exhibit characteristic fragmentation patterns.[14]

Loss of a Methyl Group ([M-15]⁺): A common fragmentation for tert-butyl groups is the loss

of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a

prominent peak at m/z = 179.

Loss of a Nitro Group ([M-46]⁺): The C-NO₂ bond can cleave, leading to the loss of a nitro

radical (•NO₂) and a fragment at m/z = 148. The fragmentation of p-nitroaniline often

involves the loss of the nitro group.[15]

Loss of Nitric Oxide ([M-30]⁺): Rearrangement followed by the loss of nitric oxide (•NO) is

also a common pathway for aromatic nitro compounds, which would yield a peak at m/z =

164.

Predicted Mass Spectrometry Data Summary
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m/z Proposed Fragment Identity

194 [M]⁺• (Molecular Ion)

179 [M - CH₃]⁺

164 [M - NO]⁺

| 148 | [M - NO₂]⁺ |

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the instrument, often

via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV). This ejects an electron from the molecule, creating a

positively charged radical ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Integrated Spectroscopic Workflow
The characterization of a novel or synthesized compound is a multi-step process where each

analytical technique provides complementary information.
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Caption: General workflow for spectroscopic characterization.

Safety and Handling
While comprehensive toxicological data for 4-tert-butyl-3-nitroaniline is not widely available,

compounds of this class (nitroanilines) should be handled with care.[16] Many nitroaromatic

compounds and anilines are toxic and may cause irritation upon contact.[17][18][19]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.[16]

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
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Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling

and emergency procedures.[16][17][20]

Conclusion
The spectroscopic profile of 4-tert-butyl-3-nitroaniline is dictated by the interplay of its amino,

nitro, and tert-butyl functional groups. This guide provides a detailed predictive framework for

its analysis. The IR spectrum is distinguished by strong absorptions for the N-H and N-O

stretches. The ¹H and ¹³C NMR spectra are characterized by the distinct electronic and steric

environments of the aromatic ring, leading to a predictable pattern of chemical shifts. Finally,

mass spectrometry confirms the molecular weight and reveals characteristic fragmentation

pathways involving the loss of methyl and nitro moieties. Together, these techniques provide a

robust and self-validating system for the unequivocal identification of 4-tert-butyl-3-
nitroaniline.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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